molecular formula C7H5Br2NO2 B1613329 1,5-Dibromo-2-methyl-3-nitrobenzene CAS No. 67365-46-2

1,5-Dibromo-2-methyl-3-nitrobenzene

Cat. No.: B1613329
CAS No.: 67365-46-2
M. Wt: 294.93 g/mol
InChI Key: HTHSMVZFGLLQAH-UHFFFAOYSA-N
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Description

The Evolving Landscape of Functionalized Aromatic Scaffolds

The history of synthetic chemistry is intrinsically linked to the development and understanding of aromatic compounds. Initially, benzene (B151609) and its simple derivatives were the primary focus. compoundchem.com However, as the demand for more sophisticated molecules in fields like medicine and materials science grew, so did the need for more complex and strategically functionalized aromatic scaffolds. compoundchem.comnih.gov This evolution has been driven by the development of new synthetic methodologies, including powerful cross-coupling reactions and techniques for late-stage functionalization, which allow for the precise installation of various functional groups onto an aromatic ring. nih.govacs.org These advancements have transformed the way chemists approach the synthesis of complex molecules, enabling the creation of structures that were once considered inaccessible. sciencedaily.com

The Crucial Role of Multifunctionalized Benzene Derivatives

Multifunctionalized benzene derivatives are organic compounds where a benzene ring is substituted with multiple functional groups. numberanalytics.com These compounds are of paramount importance as they act as precursors for the synthesis of a vast array of complex molecules, including pharmaceuticals and advanced materials. sciencedaily.comnumberanalytics.com The specific nature and positioning of the functional groups on the benzene ring dictate the molecule's reactivity and its potential applications. The ability to control the placement of these groups is a key challenge and a significant area of research in modern organic synthesis. sciencedaily.comlibretexts.org

Why 1,5-Dibromo-2-methyl-3-nitrobenzene Merits Investigation

The unique arrangement of substituents on the this compound ring makes it a particularly interesting subject for academic study. The presence of two bromine atoms, a methyl group, and a nitro group provides multiple reactive sites that can be selectively manipulated. nih.govmedchemexpress.com The electron-withdrawing nature of the nitro group and the bromine atoms, combined with the electron-donating effect of the methyl group, creates a distinct electronic environment that influences the regioselectivity of subsequent reactions. Understanding and harnessing this intricate interplay of electronic effects is a key driver for its investigation.

Identifying and Addressing Research Gaps

While the synthesis and basic properties of this compound are documented, a comprehensive understanding of its reactivity profile and its full potential as a synthetic intermediate remains to be explored. Key research gaps include the systematic investigation of its participation in various cross-coupling reactions, the exploration of selective functionalization of its different reactive sites, and the synthesis of novel, complex molecules derived from this scaffold. The primary objective of current research is to fill these gaps by conducting detailed studies on its reactivity and demonstrating its utility in the synthesis of target molecules with potential applications in medicinal chemistry and materials science.

Scope and Boundaries of the Research

This academic focus is strictly centered on the chemical synthesis, characterization, and reactivity of this compound. The research aims to provide a detailed understanding of its chemical behavior and to explore its utility as a building block in organic synthesis. It is important to note that this investigation does not extend to the study of its biological effects, dosage, or potential adverse effects. The research is confined to the realm of fundamental organic chemistry.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅Br₂NO₂ nih.govchemicalbook.com
Molecular Weight 294.93 g/mol nih.govchemicalbook.com
CAS Number 67365-46-2 nih.govchemicalbook.com
Boiling Point (Predicted) 303.7±37.0 °C chemicalbook.com
Density (Predicted) 1.967±0.06 g/cm³ chemicalbook.com
IUPAC Name This compound nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHSMVZFGLLQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634385
Record name 1,5-Dibromo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67365-46-2
Record name 1,5-Dibromo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,5 Dibromo 2 Methyl 3 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Comprehensive ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 1,5-Dibromo-2-methyl-3-nitrobenzene is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitro group and the bromine atoms, as well as the electron-donating nature of the methyl group.

The aromatic region is expected to show two signals for the two non-equivalent aromatic protons. The proton at the C4 position and the proton at the C6 position would likely appear as doublets due to coupling with each other. The methyl group protons would present as a singlet, as there are no adjacent protons to couple with.

A hypothetical ¹H NMR data table is presented below:

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃~2.5Singlet (s)N/A
H-47.8 - 8.2Doublet (d)~2-3
H-67.8 - 8.2Doublet (d)~2-3

Detailed ¹³C NMR Spectral Interpretation, Including Quaternary Carbons

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule, including the quaternary carbons which lack attached protons. The spectrum of this compound is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.

A predicted ¹³C NMR data table is as follows:

Carbon AssignmentPredicted Chemical Shift (ppm)
C-CH₃~20-25
C-1~120-125
C-2~135-140
C-3~148-152
C-4~130-135
C-5~115-120
C-6~138-142

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the aromatic protons H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would definitively link the aromatic proton signals to their respective carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is vital for identifying the connectivity between quaternary carbons and protons that are two or three bonds away. For instance, correlations would be expected between the methyl protons and C-1, C-2, and C-3. The aromatic protons would show correlations to neighboring carbon atoms, helping to piece together the substitution pattern on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would reveal through-space proximity between protons. For example, a cross-peak between the methyl protons and the H-6 proton would confirm their spatial closeness.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₅Br₂NO₂), the expected exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which is a key signature for compounds containing multiple bromine or chlorine atoms.

IonCalculated m/z
[M]⁺ (for ⁷⁹Br₂)292.8687
[M+2]⁺ (for ⁷⁹Br⁸¹Br)294.8666
[M+4]⁺ (for ⁸¹Br₂)296.8646

Fragmentation Pathway Elucidation using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. The fragmentation of this compound would likely involve the loss of the nitro group (NO₂), followed by the loss of bromine atoms and potentially the methyl group. Studying these fragmentation patterns helps to confirm the presence and location of these functional groups.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key expected vibrational frequencies for this compound are:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1520-1560
Nitro (NO₂)Symmetric Stretch~1340-1360
C-H (Aromatic)Stretch~3000-3100
C-H (Methyl)Stretch~2850-2960
C=C (Aromatic)Stretch~1450-1600
C-BrStretch~500-650

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the vibrational modes of a molecule. In the case of this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its constituent parts.

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H stretchingAromatic
2975-2850C-H stretchingMethyl (CH₃)
1600-1585, 1500-1400C=C stretchingAromatic Ring
1550-1530Asymmetric NO₂ stretchingNitro
1355-1345Symmetric NO₂ stretchingNitro
1450-1430C-H bendingMethyl (CH₃)
900-675C-H out-of-plane bendingAromatic
680-515C-Br stretchingBromoalkane

Note: This table is predictive and awaits experimental verification.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that are weak or inactive in FT-IR may be strong and readily observable in Raman spectra, particularly for non-polar bonds.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring. The C-Br bonds are also expected to produce a characteristic Raman signal. As with FT-IR, specific experimental Raman data for this compound is not currently available in the literature. A comprehensive analysis would require experimental determination to complement the predicted FT-IR data and provide a more complete vibrational profile of the molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Despite extensive searches of chemical databases and the scientific literature, no single-crystal X-ray diffraction studies for this compound have been publicly reported. Therefore, the definitive solid-state structural analysis, including the determination of its crystal system, space group, unit cell parameters, and a detailed investigation of its intermolecular interactions, cannot be provided at this time.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The determination of the crystal system, space group, and unit cell parameters is the first step in single-crystal X-ray diffraction analysis. This information defines the symmetry and the basic repeating unit of the crystal lattice. Without experimental data, these parameters for this compound remain unknown.

Precision Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of bond lengths, bond angles, and torsional angles provides insight into the molecular geometry and potential steric and electronic effects. For instance, the C-N bond length and the O-N-O bond angle would be characteristic of the nitro group, while the C-Br bond lengths would confirm the positions of the bromine atoms on the benzene ring. The torsional angle between the nitro group and the benzene ring would be of particular interest in understanding the degree of steric hindrance. However, in the absence of crystallographic data, a precise analysis is not possible.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The study of intermolecular interactions, such as halogen bonding, π-π stacking, and C-H···O hydrogen bonds, is crucial for understanding the solid-state properties of a material. The arrangement of this compound molecules in a crystal, or its crystal packing motif, would be governed by these non-covalent interactions. A crystallographic study would reveal the nature and geometry of these interactions, but this information is currently unavailable.

Chemical Reactivity and Transformation Mechanisms of 1,5 Dibromo 2 Methyl 3 Nitrobenzene

Cross-Coupling Reactions Involving the Aromatic Bromine Substituents

The presence of two bromine atoms on the aromatic ring of 1,5-dibromo-2-methyl-3-nitrobenzene allows for its participation in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of biaryl and alkyl-aryl frameworks.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction offers a route to synthesize a variety of substituted nitroarenes. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl-bromine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similar polyhalogenated nitroaromatic compounds. For instance, the regioselective Suzuki-Miyaura coupling of 3,5-dibromo-2-pyrone has been shown to be dependent on the reaction conditions, allowing for selective substitution at either the C3 or C5 position. researchgate.net Similarly, studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) have demonstrated regioselective substitution patterns in Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids. beilstein-journals.org

A plausible set of conditions for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is presented in the table below, based on general procedures for similar transformations. nih.gov

Parameter Condition
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., SPhos)
Boron Reagent Arylboronic acid or ester
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene (B28343), Dioxane, DMF, often with water
Temperature 80-120 °C

The Stille coupling utilizes organotin reagents (organostannanes) to couple with organic halides, catalyzed by palladium complexes. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. The catalytic cycle is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For this compound, a Stille coupling would allow for the introduction of various organic groups, including alkyl, alkenyl, aryl, and alkynyl moieties. The choice of organostannane determines the group to be coupled. While specific examples with this compound are scarce, the general principles of Stille coupling on aryl bromides are well-established. organic-chemistry.orgnih.gov The reaction often benefits from the use of polar aprotic solvents and sometimes requires the addition of a copper(I) co-catalyst to facilitate the transmetalation step. organic-chemistry.org

A representative table of conditions for a potential Stille coupling is shown below.

Parameter Condition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Tin Reagent R-Sn(n-Bu)₃ (where R = aryl, alkenyl, etc.)
Solvent Toluene, DMF, NMP
Additives CuI (optional)
Temperature 80-130 °C

The Kumada coupling involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org This reaction is particularly useful for forming carbon-carbon bonds with alkyl groups. A key challenge with Kumada couplings is the high reactivity of Grignard reagents, which can limit functional group tolerance. wikipedia.org

In the context of this compound, a Kumada coupling could be employed to introduce alkyl or aryl groups. The reaction would likely proceed via a catalytic cycle involving oxidative addition of the nickel or palladium catalyst to the C-Br bond, followed by transmetalation with the Grignard reagent and reductive elimination. wikipedia.orgarkat-usa.org Due to the presence of the nitro group, which can be sensitive to strongly nucleophilic and basic Grignard reagents, careful optimization of the reaction conditions would be necessary. The use of less reactive, functionalized Grignard reagents might be required. researchgate.net

The following table outlines plausible conditions for a Kumada coupling reaction.

Parameter Condition
Catalyst NiCl₂(dppp), Pd(PPh₃)₄
Organomagnesium Reagent R-MgBr (where R = alkyl, aryl)
Solvent THF, Diethyl ether
Temperature 0 °C to room temperature

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organic halide and an organosilane. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the need for an activating agent, typically a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation. organic-chemistry.orgmdpi.com Organosilanes are attractive coupling partners due to their low toxicity and stability. organic-chemistry.org

For this compound, Hiyama coupling would provide a pathway to introduce aryl, alkenyl, or alkyl groups. The reaction mechanism follows the general cross-coupling cycle. wikipedia.org The choice of the organosilane and the activating agent is crucial for the success of the reaction. organic-chemistry.org

A table summarizing typical Hiyama coupling conditions is provided below.

Parameter Condition
Palladium Catalyst Pd(OAc)₂, [Pd(allyl)Cl]₂ with a phosphine ligand
Silicon Reagent R-Si(OR')₃ or R-SiMe₂OH
Activator TBAF, TASF, NaOH
Solvent THF, Dioxane
Temperature 60-100 °C

The two bromine atoms in this compound are chemically non-equivalent due to their different positions relative to the methyl and nitro groups. The bromine at the C5 position is para to the methyl group and meta to the nitro group, while the bromine at the C1 position is ortho to the methyl group and meta to the nitro group.

The regioselectivity of cross-coupling reactions on such substrates is influenced by both electronic and steric factors. The electron-withdrawing nitro group deactivates the ring towards oxidative addition, while the electron-donating methyl group has an activating effect. Steric hindrance from the ortho-methyl group could disfavor reaction at the C1 bromine. In similar systems, such as polyhalogenated nitroarenes, cross-coupling often occurs preferentially at the position most activated by electron-donating groups or least deactivated by electron-withdrawing groups, and at the less sterically hindered position. nih.gov For example, in the Suzuki-Miyaura coupling of some dibrominated heterocycles, regioselectivity can be controlled by the choice of catalyst, base, and solvent. researchgate.net It is plausible that selective mono-substitution at the C5 position of this compound could be achieved under carefully controlled conditions, followed by a second coupling at the C1 position.

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amine.

The reduction of the nitro group in this compound to an amino group is a key transformation that significantly alters the electronic properties of the aromatic ring and provides a new site for functionalization. The resulting 3,5-dibromo-2-methylaniline (B1629854) is a valuable intermediate in the synthesis of more complex molecules.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and efficient method. libretexts.org Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron in acetic acid (Fe/CH₃COOH) are also widely used for the reduction of aromatic nitro compounds. libretexts.org These methods are generally chemoselective for the nitro group, leaving the bromine atoms intact.

The choice of reducing agent can sometimes be influenced by the presence of other functional groups and the desired reaction conditions.

Reducing Agent Typical Conditions Product
H₂/Pd-CMethanol or Ethanol, room temperature to 50 °C3,5-Dibromo-2-methylaniline
SnCl₂·2H₂OEthanol or Ethyl acetate, reflux3,5-Dibromo-2-methylaniline
Fe/HCl or Fe/NH₄ClWater/Ethanol, reflux3,5-Dibromo-2-methylaniline

Selective Reduction Pathways to Amino, Hydroxylamino, or Azoxy Derivatives

The nitro group in this compound is susceptible to reduction, leading to a variety of nitrogen-containing functionalities depending on the reducing agent and reaction conditions.

Amino Derivatives: The most common transformation is the reduction of the nitro group to an amino group (-NH2), forming 3,5-dibromo-2-methylaniline. This can be achieved using various reducing agents. A standard laboratory method involves the use of a metal in an acidic medium, such as iron powder or tin(II) chloride in the presence of hydrochloric acid. researchgate.netmasterorganicchemistry.comgoogle.com Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is another effective method. researchgate.net

Hydroxylamino Derivatives: Partial reduction of the nitro group can yield the corresponding hydroxylamino derivative (-NHOH). This transformation requires milder reducing agents or carefully controlled reaction conditions to avoid over-reduction to the amine. For instance, reduction with zinc dust in a neutral ammonium (B1175870) chloride solution can favor the formation of the hydroxylamine. nih.gov

Azoxy Derivatives: The formation of an azoxy linkage (-N=N(O)-) from a nitroaromatic compound typically involves a bimolecular reductive coupling process. This can be achieved under specific conditions, for example, by using certain reducing agents like sodium arsenite or by electrochemical methods. The reaction proceeds through the formation of a nitroso intermediate, which then condenses with a hydroxylamino intermediate. nih.gov The relative positioning of the substituents on the benzene (B151609) ring can influence the feasibility and outcome of this reaction.

A summary of reagents for these selective reductions is presented in the table below.

Target DerivativeReagent(s)Reference(s)
AminoFe/HCl or SnCl₂/HCl researchgate.netmasterorganicchemistry.comgoogle.com
AminoH₂, Pd/C researchgate.net
HydroxylaminoZn/NH₄Cl nih.gov
AzoxyNa₃AsO₃ or Electrochemical Reduction nih.gov

Transformations to Other Nitrogen-Containing Functionalities (e.g., Nitriles via Rosenmund-von Braun Reaction)

Beyond reduction, the bromine atoms on the ring can be replaced to introduce other nitrogen-containing groups. A key example is the synthesis of nitriles.

Rosenmund-von Braun Reaction: This reaction allows for the conversion of an aryl halide to an aryl nitrile using copper(I) cyanide. wikipedia.orgorganic-chemistry.org In the case of this compound, one or both bromine atoms could potentially be substituted by a cyano group (-CN) to yield the corresponding nitrile derivative(s). The reaction typically requires high temperatures and a polar aprotic solvent like DMF or nitrobenzene (B124822). organic-chemistry.org The presence of the electron-withdrawing nitro group might influence the reactivity of the bromine atoms in this substitution. Recent modifications to the Rosenmund-von Braun reaction, such as the use of L-proline as a promoter, have allowed for milder reaction conditions. thieme-connect.de

The table below outlines the general conditions for the Rosenmund-von Braun reaction.

ReactionReagentsConditionsReference(s)
Rosenmund-von BraunCuCNHigh temperature, polar solvent (e.g., DMF) wikipedia.orgorganic-chemistry.org
Modified Rosenmund-von BraunCuCN, L-prolineLower temperature (80-120 °C) thieme-connect.de

Reactivity of the Methyl Group at the Benzylic Position

Selective Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

The methyl group of this compound can be selectively oxidized to either an aldehyde (-CHO) or a carboxylic acid (-COOH) group.

Aldehyde Formation: The partial oxidation to 2,6-dibromo-3-nitrobenzaldehyde can be challenging as aldehydes are themselves susceptible to further oxidation. Specific reagents and controlled conditions are necessary. One approach involves the use of chromium trioxide in a mixture of acetic anhydride (B1165640) and acetic acid, which can form an intermediate diacetate that is subsequently hydrolyzed to the aldehyde. ijpsonline.com Another method could involve the Sommelet reaction, where the corresponding benzyl (B1604629) halide is treated with hexamine. ijpsonline.com

Carboxylic Acid Formation: Strong oxidizing agents will typically convert the methyl group directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) in a basic or acidic solution, followed by acidification, is a common and effective method for this transformation, yielding 2,6-dibromo-3-nitrobenzoic acid.

The following table summarizes the reagents for the selective oxidation of the methyl group.

Target DerivativeReagent(s)Reference(s)
AldehydeCrO₃ in Ac₂O/AcOH ijpsonline.com
Carboxylic AcidKMnO₄

Halogenation at the Benzylic Position and Subsequent Derivatization

The benzylic protons of the methyl group are susceptible to radical halogenation.

Benzylic Halogenation: Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light can be used to selectively brominate the methyl group, forming 1,5-dibromo-2-(bromomethyl)-3-nitrobenzene. google.com This benzylic halide is a versatile intermediate.

Subsequent Derivatization: The resulting benzylic bromide is highly reactive towards nucleophiles in SN2 reactions. This allows for the introduction of a wide array of functional groups. For example, it can be converted to an alcohol by hydrolysis, an ether by reaction with an alkoxide, or an amine by reaction with ammonia (B1221849) or an amine.

Condensation Reactions and Functionalization

The benzylic protons of the methyl group are weakly acidic and can be removed by a strong base, forming a carbanion. This carbanion can then participate in condensation reactions with electrophiles, such as aldehydes or ketones, in reactions like the aldol (B89426) condensation. This provides a pathway to extend the carbon chain at the benzylic position.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring

The existing substituents on the benzene ring of this compound govern the regioselectivity and feasibility of further substitution reactions.

Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound is significantly deactivated towards electrophilic attack due to the presence of three electron-withdrawing groups (two bromines and one nitro group). msu.edulibretexts.org The nitro group is a strong deactivator and a meta-director, while the bromine atoms are deactivators but ortho-, para-directors. libretexts.org The methyl group is a weak activator and an ortho-, para-director. libretexts.org The combined effect of these groups makes further electrophilic substitution difficult and would require harsh reaction conditions. msu.edu If a reaction were to occur, the position of the incoming electrophile would be determined by the complex interplay of these directing effects.

Nucleophilic Aromatic Substitution (NAS): The presence of the strongly electron-withdrawing nitro group, ortho and para to the bromine atoms, makes the ring susceptible to nucleophilic aromatic substitution. youtube.comyoutube.comnih.gov In this reaction, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromine atom), and the negative charge of the intermediate (a Meisenheimer complex) is stabilized by the nitro group. youtube.comyoutube.com Therefore, one or both of the bromine atoms could be displaced by strong nucleophiles such as alkoxides, amines, or thiolates. The reaction is generally favored by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. youtube.com

Further Electrophilic Substitutions and Orientational Directing Effects

Further electrophilic aromatic substitution (EAS) on the this compound ring is a challenging transformation due to the powerful deactivating nature of the attached groups. The benzene ring is considered electron-deficient. The directing effects of the existing substituents determine the position of any potential incoming electrophile.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group is a powerful deactivator and a meta-director. It directs incoming electrophiles to the positions meta to itself (C1 and C5), both of which are already substituted with bromine.

Bromo Groups (-Br): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The bromine at C1 directs towards C2 (occupied) and C6. The bromine at C5 directs towards C4 and C6.

Methyl Group (-CH₃): As an electron-donating group, the methyl group is an activator and an ortho-, para-director. chemguide.co.uk It directs incoming electrophiles towards C4 and C6.

The cumulative effect is a heavily deactivated ring where the potential sites for substitution are C4 and C6. The directing influences of the activating methyl group and the deactivating bromo groups converge on these positions. However, the overwhelming deactivation by the nitro and bromo groups means that forcing a further electrophilic substitution would require extremely harsh reaction conditions, and yields would likely be low.

SubstituentPositionElectronic EffectDirecting Influence
-CH₃C2Activating (Inductive & Hyperconjugation)Ortho, Para (to C4, C6)
-NO₂C3Strongly Deactivating (Inductive & Resonance)Meta (to C1, C5)
-BrC1Deactivating (Inductive), Donating (Resonance)Ortho, Para (to C2, C6)
-BrC5Deactivating (Inductive), Donating (Resonance)Ortho, Para (to C4, C6)
Consensus Strongly Deactivated Ring Favored positions: C4 & C6

This table summarizes the directing effects of each substituent on the this compound ring for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SₙAr) Pathways and Leaving Group Effects

In contrast to its inertness towards electrophiles, the electron-deficient nature of the ring makes this compound a candidate for Nucleophilic Aromatic Substitution (SₙAr). This reaction is facilitated by the presence of a strong electron-withdrawing group positioned ortho or para to a suitable leaving group. youtube.com

The mechanism proceeds via a two-step addition-elimination pathway. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

In this molecule, the nitro group at C3 is ortho to the bromine atom at C1 (and C5, depending on numbering convention). This ortho relationship strongly activates the C1-bromine for SₙAr by stabilizing the negative charge of the Meisenheimer complex through resonance. The bromine at C5 is meta to the C3-nitro group and is therefore not activated for SₙAr. Consequently, nucleophilic attack will occur selectively at the C1 position.

Leaving Group Effects: The ability of a group to depart is crucial in the second step of the SₙAr mechanism. For halogens in SₙAr, the leaving group ability generally increases with decreasing bond strength (I > Br > Cl > F). Bromine is an excellent leaving group in this context, readily departing to complete the substitution. nih.gov

Nucleophile (Nu⁻)Reagent ExampleExpected Product at C1
HydroxideSodium Hydroxide (NaOH)5-Bromo-2-methyl-3-nitrophenol
AlkoxideSodium Methoxide (NaOCH₃)5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
AmineAmmonia (NH₃)5-Bromo-2-methyl-3-nitroaniline
ThiolateSodium Thiophenoxide (NaSPh)5-Bromo-2-methyl-3-nitro-1-(phenylthio)benzene

This table illustrates potential SₙAr reactions on this compound, where the bromine at C1 is selectively replaced.

Mechanistic Investigations and Kinetic Studies of Key Transformations

Reaction Pathway Elucidation and Transition State Analysis

The SₙAr reaction of this compound proceeds through a well-defined pathway with distinct intermediates and transition states.

Formation of the Meisenheimer Complex: The reaction profile begins with the reactants (the substrate and the nucleophile). The first and typically rate-determining step is the nucleophilic attack on the C1 carbon. This step proceeds through a high-energy transition state (TS1) to form the Meisenheimer complex. This intermediate is a true energy minimum on the reaction coordinate, stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. The carbon atom at the site of attack (C1) changes hybridization from sp² to sp³.

Loss of the Leaving Group: The Meisenheimer complex then overcomes a second, smaller energy barrier (TS2) to expel the bromide ion. This step restores the aromaticity of the ring and forms the final product. As the C-Br bond breaks, the C1 carbon returns to sp² hybridization.

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to model these pathways, calculating the energies of the ground states, the Meisenheimer intermediate, and the transition states to map the entire potential energy surface of the reaction.

Hammett Analysis for Substituent Effects on Reaction Rates

The Hammett equation, log(k/k₀) = σρ, is a powerful tool in physical organic chemistry for quantifying the influence of substituents on the rates of aromatic reactions. wikipedia.org

σ (Sigma): The substituent constant, which measures the electronic effect (electron-donating or -withdrawing) of a substituent.

ρ (Rho): The reaction constant, which measures the sensitivity of a reaction to substituent effects. wikipedia.org

For the SₙAr reaction of a series of related substrates, a Hammett analysis would yield significant insight. For instance, if one were to synthesize analogues of this compound with different substituents at the C2 position (in place of the methyl group) and measure their reaction rates with a given nucleophile, a Hammett plot could be constructed.

A positive ρ value is expected for this reaction. This is because the rate-determining step involves the formation of a negatively charged intermediate (the Meisenheimer complex). Electron-withdrawing substituents on the ring would help stabilize this negative charge, thus accelerating the reaction (positive log(k/k₀) for positive σ values), resulting in a positive slope (ρ) for the Hammett plot. A large positive ρ value would indicate that the reaction is highly sensitive to the electronic effects of substituents, which is characteristic of SₙAr reactions.

Hypothetical Substituent at C2Hammett Constant (σₚ)Expected Effect on SₙAr Rate (Relative to -CH₃)
-OCH₃-0.27Decrease
-CH₃ (Reference)-0.17Baseline
-H0.00Increase
-Cl+0.23Increase
-CN+0.66Significant Increase
-NO₂+0.78Very Significant Increase

This table provides a hypothetical Hammett analysis for an SₙAr reaction, showing how different substituents at the C2 position would theoretically influence the reaction rate based on their known substituent constants.

Isotopic Labeling Experiments to Probe Reaction Mechanisms

Isotopic labeling is a definitive experimental technique used to trace the path of atoms through a reaction, providing unambiguous evidence for a proposed mechanism.

For the SₙAr transformation of this compound, isotopic labeling could be used to rule out alternative mechanisms, such as the elimination-addition (benzyne) pathway.

Carbon-13 (¹³C) Labeling: One could synthesize the substrate with a ¹³C label specifically at the C1 position (¹³C-1-bromo-5-bromo-2-methyl-3-nitrobenzene). Upon reaction with a nucleophile, such as sodium methoxide, the SₙAr mechanism predicts that the methoxy (B1213986) group will be found exclusively bonded to the ¹³C-labeled carbon in the product. If a benzyne (B1209423) intermediate were to form (which is highly unlikely here but serves as a mechanistic alternative), it would involve a triple bond between C1 and C2 or C1 and C6. The subsequent addition of the nucleophile could occur at either end of the triple bond, leading to a product mixture where the label is "scrambled" between two positions. The observation of a single, non-scrambled product would provide strong evidence for the SₙAr pathway.

Oxygen-18 (¹⁸O) Labeling: A simpler experiment would involve using an ¹⁸O-labeled nucleophile, such as H₂¹⁸O or Na¹⁸OH. Analysis of the resulting phenolic product (5-Bromo-2-methyl-3-nitrophenol) using mass spectrometry would show the incorporation of the ¹⁸O isotope, confirming that the oxygen atom in the product originated from the nucleophile, consistent with the SₙAr mechanism.

Theoretical and Computational Studies on 1,5 Dibromo 2 Methyl 3 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,5-Dibromo-2-methyl-3-nitrobenzene. These methods can predict its geometry, stability, and the distribution of electrons, which are key determinants of its reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a planar or near-planar benzene (B151609) ring, with some degree of steric hindrance between the adjacent methyl and nitro groups, and the bromine atoms. The nitro group's orientation relative to the ring is also a key parameter determined through geometry optimization.

The total electronic energy of the optimized structure provides a measure of the molecule's stability. DFT calculations can also yield important thermodynamic properties, as illustrated in the hypothetical data below.

Table 1: Calculated Thermodynamic Properties of this compound

Property Value
Total Energy -3450.123 Hartree
Enthalpy -3450.000 Hartree
Gibbs Free Energy -3450.168 Hartree

Note: The data in this table is illustrative and based on typical values for similar halogenated nitroaromatic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and its behavior in chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with some contribution from the bromine and methyl substituents. The LUMO, due to the strong electron-withdrawing nature of the nitro group, is anticipated to be concentrated on the nitro group and the carbon atoms of the aromatic ring to which it is attached. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -7.25
LUMO -2.15

Note: The data in this table is illustrative and based on typical values for similar halogenated nitroaromatic compounds.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the electron density surface. Different colors on the map indicate regions of varying electron density. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a significant region of negative potential around the oxygen atoms of the nitro group, reflecting their high electronegativity. researchgate.net Conversely, positive potential would be expected on the hydrogen atoms of the methyl group and potentially on the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing nitro group and bromine atoms. researchgate.netnsf.gov This analysis helps in predicting the sites where the molecule is most likely to interact with other charged or polar species. mdpi.com

Computational Modeling of Reaction Pathways and Transition States for Derivatives

Computational modeling can be extended to explore the potential chemical reactions of derivatives of this compound. This involves mapping out the energy landscape of a reaction, from reactants to products, including the high-energy transition states.

Table 3: Hypothetical Reaction Energetics for a Nucleophilic Aromatic Substitution

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +15.2
Meisenheimer Intermediate -5.8
Transition State 2 +12.5

Note: The data in this table is illustrative and represents a plausible energy profile for a nucleophilic aromatic substitution reaction on a derivative of the title compound.

In many chemical reactions, there are multiple possible sites for a reaction to occur, leading to different constitutional isomers (regioisomers). Computational modeling is a valuable tool for predicting the regioselectivity of a reaction. rsc.org By calculating the activation barriers for the reaction pathways leading to each possible product, the most likely outcome can be determined. The pathway with the lowest activation barrier will be the kinetically favored one, and the corresponding product will be the major product. For derivatives of this compound, this could be used to predict, for example, which of the bromine atoms is more likely to be substituted in a nucleophilic aromatic substitution reaction. nih.govresearchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated computationally. By modeling the transition states for the formation of different stereoisomers, the one with the lower energy can be identified, thus predicting the major stereoisomeric product.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions. While specific MD studies on this compound are not extensively documented in the literature, a robust simulation protocol can be constructed based on established methodologies for similar halogenated nitroaromatic compounds.

Conformational Analysis:

The conformational landscape of this compound is primarily dictated by the rotational barriers around the C-NO2 and C-CH3 bonds. The nitro group, being planar, can rotate with respect to the benzene ring. This rotation is influenced by the steric hindrance imposed by the adjacent bromine and methyl groups. Similarly, the methyl group can rotate freely, though its preferred orientation will be influenced by neighboring substituents.

MD simulations can be employed to explore the potential energy surface associated with these rotations. By running simulations at various temperatures, it is possible to identify the most stable conformations and the energy barriers between them. A hypothetical energy profile for the rotation of the nitro group is presented in Table 1. The planarity of the nitro group with the benzene ring is expected to be the most stable conformation due to resonance stabilization, although steric clashes with the ortho-substituents could lead to a slightly twisted ground state.

Intermolecular Interactions:

In a condensed phase, molecules of this compound will interact through a variety of non-covalent forces. MD simulations are particularly well-suited to probe these interactions. The primary intermolecular forces at play would include:

π-π Stacking: The electron-deficient nitro-substituted aromatic ring can engage in π-π stacking interactions with other aromatic rings. These interactions are crucial in determining the packing of molecules in a crystal lattice.

Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors, interacting with electron-rich atoms (like the oxygen atoms of the nitro group) on neighboring molecules.

Dipole-Dipole Interactions: The significant dipole moment arising from the nitro group will lead to strong dipole-dipole interactions, influencing the orientation of molecules in the bulk material.

By analyzing the radial distribution functions and interaction energies from MD simulations, the strength and nature of these interactions can be quantified. A representative table of potential intermolecular interaction energies is provided in Table 2.

Table 1: Hypothetical Rotational Energy Profile of the Nitro Group

Dihedral Angle (C-C-N-O) Relative Energy (kcal/mol)
0.5
30° 0.0
60° 1.2

Table 2: Hypothetical Intermolecular Interaction Energies

Interaction Type Estimated Energy (kcal/mol)
π-π Stacking -3.5 to -5.0
Halogen Bonding (Br···O) -1.5 to -3.0

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Synthetic Applications

Predicting Reactivity in Nucleophilic Aromatic Substitution (SNAr):

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack. wikipedia.org The bromine atoms can act as leaving groups in SNAr reactions. The reactivity of the two bromine atoms will differ due to the electronic influence of the other substituents. A QSRR model for SNAr could be developed by correlating the reaction rate with various molecular descriptors calculated using quantum chemical methods. Relevant descriptors would include:

LUMO Energy: A lower Lowest Unoccupied Molecular Orbital (LUMO) energy indicates a greater susceptibility to nucleophilic attack.

Partial Atomic Charges: The magnitude of the positive charge on the carbon atoms attached to the bromine atoms will influence the rate of nucleophilic attack.

Fukui Indices: These indices identify the most electrophilic sites in a molecule.

A hypothetical QSRR equation for predicting the rate constant (log k) of an SNAr reaction could take the form:

log k = c₀ + c₁ (LUMO Energy) + c₂ (Charge at C-Br) + c₃ (Steric Parameter)

A table of hypothetical descriptor values and their potential impact on reactivity is shown in Table 3.

Predicting the Outcome of Reduction of the Nitro Group:

The reduction of the nitro group to an amino group is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. The ease of this reduction can be influenced by the electronic environment of the nitro group. A QSRR model could be developed to predict the reduction potential or the reaction rate. Descriptors that would likely be important include:

Electron Affinity: A higher electron affinity of the molecule would facilitate the initial electron transfer step in the reduction process.

Energy of the Singly Occupied Molecular Orbital (SOMO) of the radical anion: This can be a predictor for the ease of further reduction. nih.gov

Natural Bond Orbital (NBO) Charges: The charge on the nitrogen and oxygen atoms of the nitro group.

Table 3: Hypothetical Molecular Descriptors for QSRR in SNAr Reactions

Descriptor Value for C1-Br Value for C5-Br Predicted Reactivity
LUMO Energy (eV) -2.5 -2.5 High
Partial Charge (a.u.) +0.15 +0.12 C1-Br more reactive

By developing and validating such QSRR models, it becomes possible to computationally screen for the optimal reaction conditions and to predict the synthetic accessibility of derivatives of this compound.

Applications of 1,5 Dibromo 2 Methyl 3 Nitrobenzene As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds (Focus on Synthesis, Not Biological Activity)

The structural framework of 1,5-Dibromo-2-methyl-3-nitrobenzene is a key starting point for the assembly of complex molecular architectures found in a range of pharmaceutically relevant compounds. The presence of bromine atoms allows for the introduction of diverse functionalities through cross-coupling reactions, while the nitro group can be readily converted to an amino group, opening pathways for the construction of various heterocyclic systems.

Construction of Diverse Heterocyclic Systems (e.g., Indoles, Quinolines, Benzofurans)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. While direct examples of the use of this compound in the synthesis of all the listed heterocycles are not extensively documented in publicly available literature, its derivatives are logically suited for such transformations.

Indoles: The synthesis of substituted indoles can be envisioned through the reduction of the nitro group of this compound to form 3,5-dibromo-2-methylaniline (B1629854). This aniline (B41778) derivative can then undergo various established indole (B1671886) syntheses. For instance, the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, could be employed. Alternatively, the Batcho-Leimgruber indole synthesis provides a route from a substituted o-nitrotoluene, a class of compounds to which our subject molecule belongs. acs.org

Quinolines: The Skraup-von Miller reaction, a classic method for quinoline (B57606) synthesis, utilizes the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (which can be the nitro group of another molecule). researchgate.netgoogle.com The precursor, 3,5-dibromo-2-methylaniline, derived from this compound, could serve as the aniline component in this reaction, leading to the formation of a highly substituted quinoline ring system. The reaction conditions for the Skraup synthesis can be harsh, but modifications using milder reagents and conditions have been developed. nih.govpatsnap.com

Benzofurans: The synthesis of benzofurans often proceeds from ortho-substituted phenols. iarjset.comgoogle.com A plausible synthetic route starting from this compound would involve the nucleophilic substitution of one of the bromine atoms with a hydroxyl group to generate a substituted nitrophenol. Subsequent intramolecular cyclization, potentially after conversion of the nitro group, could then lead to the benzofuran (B130515) core. nobelprize.orgresearchgate.net

Synthesis of Polysubstituted Aromatic Scaffolds

The two bromine atoms on the aromatic ring of this compound are prime handles for palladium-catalyzed cross-coupling reactions, enabling the construction of highly substituted aromatic scaffolds. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. The bromine atoms of this compound can be sequentially or simultaneously replaced with various aryl, heteroaryl, or alkyl groups, providing access to a wide array of biaryl and other complex aromatic structures. The differing steric environments of the two bromine atoms may allow for regioselective couplings.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides. colorado.edu This provides a powerful method for introducing alkynyl moieties onto the benzene (B151609) ring of this compound, which can then be further elaborated into more complex structures. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. This would be a direct method to introduce various amino groups at the positions of the bromine atoms in this compound, leading to polysubstituted anilines which are themselves valuable synthetic intermediates.

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction Type Coupling Partner Potential Product Type
Suzuki-MiyauraArylboronic acidPolysubstituted biaryl
SonogashiraTerminal alkyneAlkynyl-substituted benzene
Buchwald-HartwigAminePolysubstituted aniline
HeckAlkeneStyrenyl-substituted benzene
StilleOrganostannaneVariously substituted benzene

Key Intermediate in Agrochemical and Specialty Chemical Synthesis

Substituted nitrobenzenes are important precursors in the agrochemical industry. google.com Halogenated nitroaromatic compounds, in particular, are used in the synthesis of various pesticides and herbicides. nih.gov A patent describes 2-(halogenated methyl)-3-methyl nitrobenzene (B124822) as a useful intermediate for the manufacture of pesticides. nih.gov While not the exact compound, this highlights the relevance of the structural motifs present in this compound for this sector. The combination of halogens, a nitro group, and a methyl group provides a scaffold that can be modified to create active agrochemical ingredients. For example, the nitro group can be reduced to an amine, which is a common functional group in many pesticides. The bromine atoms can be displaced by other functional groups to fine-tune the biological activity of the final product.

Role in the Development of Functional Materials and Polymers

The unique electronic and structural features of this compound make it a potential building block for functional organic materials. The ability to undergo polymerization or to be incorporated into larger supramolecular structures is a key aspect of its utility in this field.

Monomers for Conducting Polymers and Optoelectronic Materials

Conducting polymers are organic materials that possess electrical conductivity. iarjset.comnobelprize.org The synthesis of such polymers often involves the polymerization of aromatic monomers. The dibromo functionality of this compound allows it to act as a monomer in various polymerization reactions, such as Yamamoto or Suzuki polycondensation. The resulting polymer would have a polysubstituted benzene repeating unit, and its electronic properties could be tuned by the substituents. The nitro group, being strongly electron-withdrawing, would significantly influence the electronic properties of the resulting polymer.

Scaffolds for Liquid Crystals and Supramolecular Assemblies

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. colorado.edu The rigid core structure of this compound, after suitable modification, could serve as a scaffold for the design of new liquid crystalline materials. researchgate.net By attaching flexible alkyl chains to the aromatic core via the bromine positions, for instance, it is possible to induce mesophase behavior.

Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized structures. nih.gov The functional groups on this compound can participate in hydrogen bonding, halogen bonding, and π-π stacking interactions, which are the driving forces for the formation of supramolecular assemblies. researchgate.net These assemblies can have applications in areas such as drug delivery and materials science.

Utilization in Divergent and Convergent Synthetic Strategies for Molecular Diversity

The strategic placement of three distinct functional groups—two bromine atoms and a nitro group—on the toluene (B28343) scaffold of this compound theoretically positions it as an ideal candidate for both divergent and convergent synthetic strategies. These approaches are fundamental to the generation of molecular diversity, a key aspect of drug discovery and materials science.

Divergent Synthesis: This strategy involves the use of a common intermediate which is progressively diversified to create a library of structurally related compounds. The differential reactivity of the functional groups on this compound could, in principle, allow for a stepwise and selective modification. For instance, the two bromine atoms, while both being halogens, may exhibit subtle differences in reactivity due to the electronic influence of the adjacent methyl and nitro groups. This could potentially allow for selective functionalization at one bromine position over the other under carefully controlled conditions.

Furthermore, the nitro group can be readily reduced to an amine, which in turn can undergo a vast array of chemical transformations. masterorganicchemistry.com This sequential functionalization—selective reaction at the bromine positions followed by modification of the nitro group (or vice versa)—would allow for the generation of a wide array of polysubstituted aromatic compounds from a single starting material.

Convergent Synthesis: This approach involves the independent synthesis of several fragments of a complex molecule, which are then coupled together in the final stages. The two bromine atoms on this compound are well-suited for participation in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. nih.govyoutube.com This would allow for the introduction of two different molecular fragments onto the benzene ring.

For example, one bromine atom could be coupled with a boronic acid derivative (Suzuki reaction) while the other is coupled with an amine (Buchwald-Hartwig reaction). The nitro group could be carried through these transformations and then reduced to an amine to provide a handle for the introduction of a third fragment. This modular approach, characteristic of convergent synthesis, allows for the rapid assembly of complex molecules and the facile generation of analogues by simply varying the coupling partners.

Derivatization and Functionalization Strategies of 1,5 Dibromo 2 Methyl 3 Nitrobenzene

Selective Functionalization at the Bromine Positions

The two bromine atoms on the aromatic ring are primary sites for modification, typically through cross-coupling reactions or nucleophilic aromatic substitution. The key challenge lies in controlling the reactivity to achieve selective substitution at one or both positions.

Achieving either monosubstitution or disubstitution at the bromine positions requires careful control of reaction conditions. The two bromine atoms are in electronically distinct environments. The bromine at the C5 position is flanked by an electron-withdrawing nitro group, which can make it more susceptible to certain types of reactions, such as nucleophilic aromatic substitution, compared to the bromine at the C1 position.

Strategies to control the degree of substitution include:

Stoichiometry: Using a limited amount (typically 1.0 equivalent or less) of the coupling partner or nucleophile favors monosubstitution. Conversely, employing an excess of the reagent promotes disubstitution.

Reaction Temperature and Time: Milder conditions, such as lower temperatures and shorter reaction times, can halt the reaction after the first substitution, yielding the monosubstituted product. More forcing conditions are generally required for the second substitution to occur.

Below is a table illustrating hypothetical strategies for controlling substitution in a palladium-catalyzed Suzuki coupling reaction.

Target ProductReagent Stoichiometry (Arylboronic Acid)Catalyst LoadingTemperatureExpected Outcome
Monosubstituted0.9 - 1.0 equivalentsLow to ModerateRoom Temp to 60°CPreferential formation of the monosubstituted product.
Disubstituted> 2.0 equivalentsModerate to High80°C to RefluxDrives the reaction to completion, favoring the disubstituted product.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. In this strategy, a substituent on the ring directs a strong base, typically an organolithium reagent, to deprotonate a specific adjacent (ortho) position. For 1,5-dibromo-2-methyl-3-nitrobenzene, the directing ability of the substituents must be considered.

The methyl group is a weak ortho-directing group.

The nitro group is a powerful electron-withdrawing group and a meta-director for electrophilic substitution, but its strong inductive effect acidifies ortho protons, making them susceptible to deprotonation.

The bromine atoms are also weak ortho-directors.

Given these influences, the most probable site for lithiation is the C6 position, which is ortho to the methyl group and also activated by the nearby nitro group. Deprotonation at this site would generate a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new functional group with high regioselectivity.

ReagentProposed IntermediateElectrophile ExampleFinal Product Structure
n-Butyllithium6-Lithio-1,5-dibromo-2-methyl-3-nitrobenzeneIodine (I₂)1,5-Dibromo-6-iodo-2-methyl-3-nitrobenzene
n-Butyllithium6-Lithio-1,5-dibromo-2-methyl-3-nitrobenzeneDimethylformamide (DMF)1,5-Dibromo-2-methyl-3-nitro-6-benzaldehyde
n-Butyllithium6-Lithio-1,5-dibromo-2-methyl-3-nitrobenzeneCarbon Dioxide (CO₂)1,5-Dibromo-2-methyl-3-nitrobenzoic acid

Transformations Involving the Nitro Group for Diverse Functionalities

The nitro group is a versatile functional handle that can be transformed into a variety of other groups, significantly expanding the synthetic utility of the scaffold.

The most common transformation of the nitro group is its reduction to a primary amine (aniline). This conversion is a critical step, as the resulting aniline (B41778) can participate in a vast array of subsequent reactions, including amide bond formation and N-arylation. The reduction of this compound yields 3,5-dibromo-2-methylaniline (B1629854) . This can be achieved using several well-established methods.

Reducing AgentSolventConditionsNotes
Tin(II) Chloride (SnCl₂)Ethanol / Ethyl AcetateRoom Temperature to RefluxA common and effective method for nitro group reduction.
Iron (Fe) Powder / HClWater / EthanolRefluxA classic, cost-effective method (Béchamp reduction).
Catalytic Hydrogenation (H₂)Methanol / EthanolPd/C or PtO₂ catalyst, atmospheric or elevated pressureA clean method, though care must be taken to avoid dehalogenation (loss of bromine).

The aniline derivative, 3,5-dibromo-2-methylaniline, can be readily converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nih.gov This diazonium intermediate is highly valuable as it can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. nih.govbohrium.com This two-step sequence allows the introduction of functionalities that are often difficult to install directly. bohrium.com

The Sandmeyer reaction typically employs a copper(I) salt catalyst to facilitate the replacement of the diazonium group. nih.govbohrium.com

Aniline DerivativeReagents for DiazotizationSandmeyer ReagentProduct
3,5-Dibromo-2-methylanilineNaNO₂, HBrCopper(I) Bromide (CuBr)1,3,5-Tribromo-2-methylbenzene
3,5-Dibromo-2-methylanilineNaNO₂, HClCopper(I) Chloride (CuCl)1,5-Dibromo-3-chloro-2-methylbenzene
3,5-Dibromo-2-methylanilineNaNO₂, H₂SO₄Copper(I) Cyanide (CuCN)3,5-Dibromo-2-methylbenzonitrile
3,5-Dibromo-2-methylanilineNaNO₂, HBF₄Heat (Schiemann reaction)1,5-Dibromo-3-fluoro-2-methylbenzene

Modifications of the Methyl Group for Chain Extension or Remote Functionalization

While reactions on the aromatic ring are common, the methyl group also serves as a point for derivatization. Functionalization of the methyl group typically proceeds through a free-radical mechanism to create a reactive benzylic intermediate.

A common strategy is benzylic bromination using N-Bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN) or light. This reaction converts the methyl group into a bromomethyl group, yielding 1,5-dibromo-2-(bromomethyl)-3-nitrobenzene . A similar process is used in the synthesis of lenalidomide (B1683929) precursors from related structures. google.com

This benzylic bromide is a potent electrophile and an excellent substrate for Sₙ2 reactions. It allows for the attachment of a wide variety of nucleophiles, enabling chain extension and the introduction of diverse functionalities.

Starting MaterialReagentProductApplication
1,5-Dibromo-2-(bromomethyl)-3-nitrobenzeneSodium Cyanide (NaCN)2-(1,5-Dibromo-3-nitro-2-tolyl)acetonitrileChain extension by one carbon.
1,5-Dibromo-2-(bromomethyl)-3-nitrobenzeneSodium Azide (NaN₃)1-Azidomethyl-3,5-dibromo-2-methyl-nitrobenzenePrecursor to a benzylic amine via reduction.
1,5-Dibromo-2-(bromomethyl)-3-nitrobenzeneTriphenylphosphine (PPh₃)(1,5-Dibromo-3-nitro-2-tolyl)triphenylphosphonium bromidePrecursor for Wittig reaction to form alkenes.

Radical Reactions at the Benzylic Position

The methyl group of this compound is susceptible to free radical reactions, most notably benzylic bromination. This transformation is a powerful tool for introducing a functional handle that can be further elaborated. The reaction typically proceeds via a free radical chain mechanism, initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN). N-Bromosuccinimide (NBS) is the most commonly employed brominating agent for this purpose as it allows for a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring.

The stability of the benzylic radical intermediate is a key factor in the success of this reaction. The electron-withdrawing nature of the nitro group and the bromo substituents on the aromatic ring can influence the reactivity of the benzylic C-H bonds. While no direct studies on the benzylic bromination of this compound are prominently available, analogous reactions with structurally similar compounds provide valuable insight into the expected conditions and outcomes. For instance, the benzylic bromination of 4-bromo-1-methyl-2-nitrobenzene has been successfully achieved using NBS and AIBN in acetonitrile (B52724) under reflux, affording the corresponding benzyl (B1604629) bromide in good yield. Similarly, methyl 2-methyl-3-nitrobenzoate undergoes benzylic bromination with 1,3-dibromo-5,5-dimethylhydantoin (B127087) and AIBN. These examples strongly suggest that this compound can be selectively brominated at the benzylic position to yield 1,5-dibromo-2-(bromomethyl)-3-nitrobenzene.

Table 1: Representative Examples of Benzylic Bromination on Structurally Similar Compounds

Starting MaterialReagents and ConditionsProductYield (%)
4-Bromo-1-methyl-2-nitrobenzeneNBS, AIBN, MeCN, reflux, 48h4-Bromo-1-(bromomethyl)-2-nitrobenzene62
Methyl 2-methyl-3-nitrobenzoate1,3-Dibromo-5,5-dimethylhydantoin, AIBN, MeCN, 68-72°C, 6hMethyl 2-(bromomethyl)-3-nitrobenzoateNot specified

Homologation Reactions

Homologation, the process of extending a carbon chain by one or more atoms, represents a valuable strategy for modifying the structural backbone of this compound. A common approach to achieve homologation of an aromatic methyl group involves a two-step sequence: oxidation of the methyl group to a carboxylic acid, followed by a chain-extension reaction such as the Arndt-Eistert synthesis or the Kowalski ester homologation.

The oxidation of the methyl group of this compound to the corresponding benzoic acid, 1,5-dibromo-2-carboxy-3-nitrobenzene, can be accomplished using strong oxidizing agents. The oxidation of nitrotoluenes to their corresponding benzoic acids is a well-established transformation, often employing reagents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium. orgsyn.orgchemicalbook.comquora.com For example, p-nitrotoluene can be oxidized to p-nitrobenzoic acid using sodium dichromate in the presence of sulfuric acid. orgsyn.org

Once the carboxylic acid is obtained, the Arndt-Eistert homologation can be employed. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction sequence typically involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile, such as water, an alcohol, or an amine, yields the homologated carboxylic acid, ester, or amide, respectively. A safer alternative to the use of the highly toxic and explosive diazomethane is the Kowalski ester homologation. organic-chemistry.org This method involves the reaction of an ester with a reagent derived from dibromomethane (B42720) and a strong base to generate a ynolate, which upon quenching with an alcohol, produces the homologated ester.

Table 2: Proposed Two-Step Homologation Strategy

StepTransformationTypical Reagents and ConditionsIntermediate/Product
1OxidationNa₂Cr₂O₇, H₂SO₄, heat1,5-Dibromo-2-carboxy-3-nitrobenzene
2aArndt-Eistert Homologation1. (COCl)₂, 2. CH₂N₂, 3. Ag₂O, H₂O2-(1,5-Dibromo-3-nitrophenyl)acetic acid
2bKowalski Ester Homologation1. CH₃OH, H⁺, 2. CH₂Br₂, n-BuLi, 3. s-BuLi, 4. CH₃OHMethyl 2-(1,5-dibromo-3-nitrophenyl)acetate

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient approach to generating molecular complexity. The derivatization of this compound to its corresponding aldehyde, 1,5-dibromo-2-formyl-3-nitrobenzene, would provide a key substrate for a variety of MCRs, including the Passerini and Ugi reactions.

The selective oxidation of the methyl group to an aldehyde can be challenging due to the potential for over-oxidation to the carboxylic acid. However, specific methods have been developed for this transformation. For instance, the oxidation of 2,4-dibromotoluene (B1294801) to 2,4-dibromobenzaldehyde (B1584873) can be achieved, although careful control of reaction conditions is necessary to maximize the yield of the aldehyde.

Once synthesized, 1,5-dibromo-2-formyl-3-nitrobenzene could serve as the aldehyde component in the Passerini three-component reaction. wikipedia.orgorganic-chemistry.orgambeed.com This reaction involves the combination of an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. The Ugi four-component reaction is another prominent MCR where this aldehyde could be utilized. wikipedia.orgorganic-chemistry.orgnih.gov In the Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to produce an α-acylamino amide. The high degree of structural diversity that can be achieved through these MCRs makes this a highly attractive strategy for creating libraries of complex molecules based on the 1,5-dibromo-3-nitrobenzene scaffold.

Table 3: Potential Multicomponent Reactions of 1,5-Dibromo-2-formyl-3-nitrobenzene

ReactionReactantsGeneral Product Structure
Passerini Reaction1,5-Dibromo-2-formyl-3-nitrobenzene, Carboxylic Acid (R¹COOH), Isocyanide (R²NC)α-Acyloxy amide
Ugi Reaction1,5-Dibromo-2-formyl-3-nitrobenzene, Amine (R¹NH₂), Carboxylic Acid (R²COOH), Isocyanide (R³NC)α-Acylamino amide

Future Research Directions and Unexplored Avenues for 1,5 Dibromo 2 Methyl 3 Nitrobenzene Chemistry

Development of Novel Catalytic Systems for Sustainable Transformations

The future of synthesizing and derivatizing 1,5-Dibromo-2-methyl-3-nitrobenzene hinges on the development of novel catalytic systems that prioritize sustainability. Current synthetic routes often rely on stoichiometric reagents and harsh conditions, which can be environmentally taxing. Future research should focus on:

Green Catalysts: Exploring the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metal catalysts (e.g., palladium, platinum) in cross-coupling reactions involving the C-Br bonds.

Heterogeneous Catalysis: Designing solid-supported catalysts that can be easily recovered and reused, minimizing waste and simplifying purification processes.

Biocatalysis: Investigating the potential of enzymes to perform selective transformations on the molecule, such as regioselective reduction of the nitro group or enantioselective reactions at the methyl group.

These approaches will not only reduce the environmental impact but also potentially offer new selectivities and reactivities that are not achievable with traditional methods.

Exploration of Flow Chemistry and Continuous Processing for Scalable Synthesis and Derivatization

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. pharmtech.comajinomoto.com For this compound, this paradigm shift could revolutionize its production and subsequent derivatization. Key areas for exploration include:

Enhanced Safety: Many reactions involving nitroaromatic compounds are highly exothermic and can be hazardous on a large scale. europa.eu Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling better control over reaction temperatures and minimizing the risk of thermal runaways. europa.eu

Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities, reducing the formation of byproducts. pharmtech.comeuropa.eu

Scalability: Flow chemistry allows for seamless scaling from laboratory-scale synthesis to industrial production by simply running the system for longer periods or by numbering up the reactors. ajinomoto.com

Telescoped Reactions: Multiple reaction steps can be integrated into a single continuous flow process, eliminating the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste.

Benefit of Flow ChemistryDescription
Increased Safety Superior heat and mass transfer minimize risks associated with exothermic reactions. ajinomoto.comeuropa.eu
Higher Yields and Purity Precise control over reaction parameters leads to improved product quality. pharmtech.comeuropa.eu
Scalability Seamless transition from lab to industrial production. ajinomoto.com
Process Intensification Integration of multiple steps into one continuous process.

Investigation of Photo- and Electro-Chemical Approaches to Unconventional Reactivity

Photochemistry and electrochemistry offer unique avenues to access reactive intermediates and reaction pathways that are often inaccessible through traditional thermal methods. For this compound, these techniques could unlock novel transformations:

Photoredox Catalysis: This rapidly evolving field could be employed for C-H functionalization of the methyl group, or for novel cross-coupling reactions at the C-Br positions under mild conditions.

Electrochemical Synthesis: The nitro group can be selectively reduced to various functionalities (nitroso, hydroxylamino, amino) by controlling the electrode potential. This offers a high degree of control and avoids the use of harsh chemical reducing agents. Similarly, electrochemical methods could be explored for C-Br bond activation.

These approaches are inherently "greener" as they often utilize photons or electrons as traceless reagents, reducing the generation of chemical waste.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The complexity of exploring the vast chemical space accessible from this compound necessitates the use of modern automation and high-throughput screening techniques. Integrating this compound into such platforms will accelerate the discovery of new reactions and molecules with desired properties.

Automated Reaction Optimization: Robotic platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify optimal parameters for known and novel transformations.

Library Synthesis: Automated synthesizers can be programmed to generate large libraries of derivatives of this compound by systematically varying the substituents at the bromo and nitro positions.

High-Throughput Screening: These libraries can then be rapidly screened for biological activity or material properties, significantly speeding up the drug discovery and materials development process. The development of automated platforms is considered a significant need in medicinal chemistry for accessing novel chemical spaces. nih.gov

Discovery of New Synthetic Applications in Emerging Fields of Materials Science and Green Chemistry

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel materials and for applications in green chemistry.

Materials Science: The dibromo functionality allows for the formation of polymers and other advanced materials through cross-coupling reactions. The nitro group can be used to tune the electronic properties of these materials or can be converted to other functional groups to impart specific properties. Potential applications could include the development of novel organic semiconductors, liquid crystals, or porous materials for gas storage and separation.

Green Chemistry: The compound can serve as a platform for developing more environmentally benign synthetic methodologies. For example, exploring its use in solvent-free reactions or in aqueous media would contribute to the principles of green chemistry. Furthermore, derivatives of this compound could be investigated as "green" alternatives to existing chemicals. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) has been explored as a greener alternative to bromine water in certain analytical tests. researchgate.net

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential as a versatile building block for the creation of new molecules and materials that can address challenges in medicine, materials science, and environmental sustainability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,5-Dibromo-2-methyl-3-nitrobenzene?

  • Methodology : A plausible route involves electrophilic aromatic substitution, where bromination and nitration are sequentially performed on a toluene derivative. For nitro group introduction, mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) are commonly used. Bromination may employ FeBr₃ as a catalyst. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is advised. Monitor reaction progress using TLC (as in ) and confirm purity via GC-MS or HPLC .

Q. How should researchers safely handle and store this compound?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C, away from reducing agents and heat. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services. Emergency protocols align with brominated aromatic compounds (e.g., 1,4-Dibromo-2,3-difluorobenzene in ) .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1H^1 \text{H}/13C^13 \text{C}-NMR to identify substituent positions (e.g., methyl, nitro groups).
  • Purity : GC-MS or HPLC with UV detection (λ = 254 nm).
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures.
  • Reference spectral databases (PubChem, DSSTox) for cross-validation ( ) .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproducts be resolved during synthesis?

  • Methodology : Apply iterative qualitative analysis ( ):

Compare TLC profiles under varying conditions (solvent ratios, catalysts).

Use High-Resolution Mass Spectrometry (HRMS) to identify unexpected byproducts.

Optimize stoichiometry via Design of Experiments (DoE) to isolate variables (e.g., temperature, reaction time).

  • Example: ’s SnCl₂-mediated reduction highlights monitoring via TLC and adjusting NaOH concentration to minimize impurities .

Q. What computational tools predict synthetic pathways or reactivity for this compound?

  • Methodology : Leverage databases like Reaxys and PubChem ( ) to model retrosynthetic routes. Use density functional theory (DFT) to calculate:

  • Electrophilic Reactivity : Fukui indices to predict bromination/nitration sites.
  • Thermodynamic Stability : Gibbs free energy of intermediate species.
  • Tools like BKMS_METABOLIC or PISTACHIO_RINGBREAKER ( ) can simulate degradation pathways .

Q. How can the nitro group in this compound be selectively reduced to an amine?

  • Methodology : Adapt ’s protocol:

  • Reduce nitro groups using SnCl₂·2H₂O in ethanol (75°C, 5–7 hours).
  • Adjust pH to alkaline post-reduction for amine extraction (ethyl acetate).
  • Challenges: Competing debromination—test milder reductants (e.g., H₂/Pd-C in acetic acid) to preserve bromine substituents .

Data Contradiction and Reproducibility

Q. How do researchers address discrepancies in reported melting points or spectral data?

  • Methodology :

Cross-reference CAS Common Chemistry and DSSTox entries ( ).

Replicate experiments with controlled humidity/purity (e.g., recrystallize samples).

Submit data to open repositories (per ) to enhance transparency and peer validation .

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1,5-Dibromo-2-methyl-3-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.